3-Bromo-4-fluoro-L-phenylalanine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-bromo-4-fluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c10-6-3-5(1-2-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZVFOEFLGCXXCP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Significance of Unnatural Amino Acids in Expanding the Chemical and Functional Diversity of Peptides and Proteins
Unnatural amino acids (UAAs), also known as non-canonical or non-proteinogenic amino acids, are amino acids that are not among the 20 naturally encoded by the genetic code. nih.govbitesizebio.com Their introduction into peptides and proteins represents a powerful strategy in chemical biology and biotechnology, enabling the creation of molecules with novel properties and functions. The ability to site-specifically replace a natural amino acid with a UAA allows for the introduction of unique chemical properties and reactivities into a protein environment, facilitating the study of protein structure and function in ways not possible with conventional mutagenesis. nih.gov
The incorporation of UAAs can dramatically expand the functional diversity of proteins, with applications in biophysics, spectroscopy, and bio-orthogonal chemistry. nih.gov By introducing specific functional groups or structural units, UAAs can be used to optimize the activity, selectivity, and stability of drugs. For instance, incorporating UAAs with hydrophobic side chains into an enzyme's active site can alter its substrate-binding pocket, thereby improving its catalytic efficiency and selectivity. Furthermore, UAAs are instrumental in creating combinatorial libraries, offering a wide array of chiral building blocks and molecular scaffolds. nih.gov
Methods for incorporating UAAs into proteins include in vitro or in vivo nonsense-codon suppressor tRNA technology and expressed protein ligation (EPL) technology. nih.gov These techniques have allowed for the incorporation of over 100 different UAAs into a variety of proteins in several model organisms. nih.gov This expansion of the genetic code opens up new avenues for protein engineering, drug discovery, and biomedical research.
An Overview of Halogenated Phenylalanines As Tools in Contemporary Scientific Inquiry
Halogenated amino acids, particularly fluorinated derivatives of phenylalanine, have become invaluable tools in contemporary scientific research. nih.gov The substitution of hydrogen with a halogen atom, such as fluorine, can significantly alter the physicochemical properties of an amino acid without being overly large, a concept known as isosteric replacement. nih.govnih.gov This modification can influence a molecule's acidity, basicity, hydrophobicity, conformation, and bioavailability. nih.gov
The introduction of halogens into the phenylalanine ring can have a profound effect on the biological activity of peptides and proteins. researchgate.net For example, halogen atoms can act as electron donors, forming stabilizing interactions like hydrogen bonds. nih.gov This has been shown to improve the binding affinity of antibodies to their antigens. nih.gov
Fluorinated phenylalanines are particularly useful in a variety of research applications:
Enzyme Inhibition: They can act as potent and selective enzyme inhibitors. nih.gov
Protein Stability: Incorporating fluorinated aromatic amino acids can increase the metabolic stability of therapeutic proteins and peptide-based vaccines. nih.gov
Biophysical Probes: The fluorine atom serves as a sensitive probe for nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of protein structure and dynamics. caymanchem.com
Drug Development: Halogenated phenylalanines are used to enhance the stability, selectivity, and activity of drug molecules. In fact, a significant portion of pharmaceuticals currently on the market contain halogens. researchgate.net
Cancer Research: Certain fluorinated phenylalanine analogs are used as probes in positron emission tomography (PET) for imaging malignant tumors. nih.gov
Recent studies have shown that the position and size of the halogen on the phenylalanine ring can influence its interaction with transporters like the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov For instance, halogen groups at the meta-position (position 3) of the benzene (B151609) ring have been found to increase LAT1 affinity, with the effect correlating with the size of the halogen. nih.gov
The Rationale for Investigating 3 Bromo 4 Fluoro L Phenylalanine in Academic Contexts
Chemoenzymatic Synthesis Approaches for Stereoselective Production
Chemoenzymatic methods, which combine chemical synthesis with biological catalysis, offer powerful tools for the stereoselective production of complex molecules like this compound. These approaches leverage the high selectivity of enzymes to achieve desired stereochemical outcomes, often under mild reaction conditions.
Enzyme-Catalyzed Asymmetric Hydrogenation Pathways
A notable chemoenzymatic route to this compound involves the asymmetric hydrogenation of a prochiral precursor. nih.govbeilstein-journals.org This strategy begins with the chemical synthesis of an α-amidocinnamic acid derivative from 3-bromo-4-fluorobenzaldehyde (B1265969) and N-acetylglycine. nih.govbeilstein-journals.org This intermediate is then subjected to a transition-metal-catalyzed asymmetric hydrogenation. The use of a specific ferrocene-based ligand, Me-BoPhoz, is crucial in this step, leading to the N-acetyl-ʟ-phenylalanine derivative with high conversion and an impressive 94% enantiomeric excess (ee). nih.govbeilstein-journals.org The final step involves the selective enzymatic hydrolysis of the N-acetyl group using an acylase, which yields the desired (S)-3-Bromo-4-fluoro-phenylalanine as a single isomer with over 99% ee. nih.gov This process is conducted under mild conditions (pH 8.0, 40 °C) over several days, often with a CoCl₂ cofactor to enhance enzyme activity. nih.gov
Application of Phenylalanine Ammonia-Lyases (PALs) in Unnatural Amino Acid Synthesis
Phenylalanine ammonia-lyases (PALs) are enzymes that catalyze the reversible deamination of phenylalanine to trans-cinnamic acid and ammonia. sci-hub.st This catalytic activity can be harnessed for the synthesis of unnatural L-amino acids. sci-hub.stresearchgate.net PALs from various sources, including plants and microorganisms, have been investigated for their substrate specificity. nih.govwikipedia.org Research has shown that PAL from Rhodotorula graminis (RgrPAL) can accept a range of substituted cinnamic acids, including those with bromo and fluoro substitutions. sci-hub.st Through directed evolution, variants of RgrPAL have been developed with enhanced catalytic efficiency towards specific non-natural substrates. sci-hub.stresearchgate.net For instance, engineered RgrPAL has been successfully used in the preparative scale biotransformation of 4-bromo-cinnamic acid to L-4-bromophenylalanine, achieving a 94% conversion and an enantiomeric excess greater than 99%. researchgate.net While this specific example does not produce this compound, it demonstrates the potential of engineered PALs for the synthesis of structurally similar halogenated phenylalanines. Further engineering of PALs could tailor their specificity for the amination of 3-bromo-4-fluorocinnamic acid, providing a direct enzymatic route to the target compound.
Table 1: Chemoenzymatic Synthesis Approaches
| Method | Key Enzyme/Catalyst | Precursor | Key Features |
|---|---|---|---|
| Asymmetric Hydrogenation | Acylase, Me-BoPhoz (ferrocene-based ligand) | 3-bromo-4-fluorobenzaldehyde, N-acetylglycine | High enantioselectivity (>99% ee), mild reaction conditions for enzymatic hydrolysis. nih.govbeilstein-journals.org |
| Phenylalanine Ammonia-Lyase (PAL) Application | Engineered Phenylalanine Ammonia-Lyase (RgrPAL variants) | Substituted cinnamic acids | High conversion and enantioselectivity for related unnatural amino acids, potential for direct amination. sci-hub.stresearchgate.net |
Multistep Organic Synthesis Strategies for this compound
Traditional multistep organic synthesis remains a cornerstone for the production of this compound, offering versatility and scalability. These methods often involve the construction of the amino acid backbone followed by the introduction of the desired halogen substituents.
Synthesis via Erlenmeyer Azlactone Methods
The Erlenmeyer-Plöchl azlactone synthesis is a classical and versatile method for preparing α-amino acids. wikipedia.org This reaction involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride. wikipedia.org For the synthesis of this compound, 3-bromo-4-fluorobenzaldehyde is reacted with N-acetylglycine to form an azlactone intermediate. nih.govbeilstein-journals.org This intermediate, an oxazolone (B7731731) derivative, is then hydrolyzed to yield the corresponding α-amidocinnamic acid. nih.govbeilstein-journals.orgwikipedia.org Subsequent reduction of the double bond and deprotection of the amino group leads to the racemic amino acid. To achieve the desired L-enantiomer, a resolution step is necessary. This can be accomplished through enzymatic hydrolysis, as described in the chemoenzymatic section, where an acylase selectively hydrolyzes the N-acetyl group of the L-enantiomer. nih.gov
Halogenation and Derivatization of Phenylalanine Precursors
Another approach involves the direct halogenation of a phenylalanine precursor. While direct electrophilic bromination of 4-fluoro-L-phenylalanine could potentially introduce a bromine atom at the 3-position, controlling the regioselectivity of this reaction can be challenging. A more controlled method involves starting with a pre-functionalized aromatic ring. For example, a suitably protected 4-fluoro-3-aminophenylalanine derivative could be synthesized and then subjected to a Sandmeyer reaction (diazotization followed by treatment with a copper(I) bromide) to introduce the bromine atom at the desired position.
Alternatively, derivatization strategies starting from other protected amino acids can be employed. For instance, a protected L-aspartic acid derivative can be activated and then coupled with a boronic acid, although this has been more successful for para- and meta-substituted derivatives. nih.gov Stille coupling reactions have been used to introduce vinyl groups onto protected bromophenylalanine derivatives, which can then be further functionalized. beilstein-journals.org These advanced methods highlight the flexibility of organic synthesis in accessing complex amino acid structures.
Protecting Group Strategies for Amine and Carboxyl Functionalities (e.g., Fmoc, Boc)
In the multistep synthesis of this compound, the strategic use of protecting groups for the amine and carboxyl functionalities is essential to prevent unwanted side reactions. biosynth.com The most common protecting groups for the α-amino group are the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups. biosynth.com
The carboxyl group is often protected as an ester, such as a methyl or ethyl ester, to prevent its participation in reactions intended for the amino group or the aromatic ring. nih.gov These ester groups can be hydrolyzed under basic or acidic conditions at the final stage of the synthesis to yield the free carboxylic acid. The selection of protecting groups must be carefully considered to ensure their stability throughout the synthetic sequence and their selective removal without affecting other parts of the molecule. biosynth.com
Table 2: Protecting Groups in Phenylalanine Synthesis
| Protecting Group | Abbreviation | Functionality Protected | Cleavage Conditions | Key Features |
|---|---|---|---|---|
| Fluorenylmethyloxycarbonyl | Fmoc | α-Amine | Base (e.g., piperidine) | Orthogonal to acid-labile groups. biosynth.comiris-biotech.de |
| tert-Butyloxycarbonyl | Boc | α-Amine | Acid (e.g., TFA) | Commonly used in peptide synthesis. biosynth.com |
| Methyl/Ethyl Ester | - | Carboxyl | Acid or base hydrolysis | Prevents unwanted reactions of the carboxylic acid. nih.gov |
Synthesis of Orthogonal Functionality-Bearing this compound Derivatives for Bioconjugation
The introduction of orthogonal functional groups onto the structure of this compound is a key strategy for its use in bioconjugation. These functional groups allow for specific, controlled covalent attachment to biomolecules, such as proteins or peptides, without interfering with other functional groups present. A prime example of such a derivative is one bearing an azide (B81097) group, which can participate in highly efficient and specific "click chemistry" reactions, like the copper-catalyzed or strain-promoted azide-alkyne cycloadditions.
One notable achievement in this area is the asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine. nih.gov This compound serves as a valuable building block for solid-phase peptide synthesis and for introducing a photoactive and conjugatable handle into peptides. The synthesis was accomplished using Schöllkopf's bis-lactim ether method, a well-established approach for the asymmetric synthesis of α-amino acids.
The synthetic approach begins with the appropriate bromo-fluoro-benzyl bromide precursor, which is then used to alkylate a chiral glycine (B1666218) equivalent. This method ensures the stereoselective formation of the desired L-enantiomer. The subsequent introduction of the azide functionality creates a versatile derivative ready for bioconjugation applications. nih.gov
Table 1: Key Reaction for Synthesis of an Orthogonal 3-Azide-4-fluoro-L-phenylalanine Derivative
| Method | Key Feature | Application | Reference |
| Schöllkopf's Alkylation | Asymmetric synthesis of N-Fmoc-protected 3-azide-4-fluoro-L-phenylalanine. | Provides a photoactive phenylalanine analog for bioconjugation and photoaffinity labeling. | nih.gov |
Production of Radiolabeled this compound Analogs for Research Probes
Radiolabeled analogs of this compound are invaluable tools in biomedical research, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The introduction of a positron-emitting isotope, such as Fluorine-18 (¹⁸F), allows for the non-invasive visualization and quantification of biological processes. While the direct radiolabeling of this compound is not extensively documented, methods developed for structurally similar phenylalanine analogs provide a clear blueprint for its potential production.
The synthesis of radiolabeled phenylalanine derivatives often involves the radiofluorination of a suitable precursor molecule. For instance, the synthesis of 4-borono-2-[¹⁸F]fluoro-L-phenylalanine (¹⁸F-BPA) is achieved through the direct electrophilic fluorination of 4-borono-L-phenylalanine (BPA) using [¹⁸F]F₂ or [¹⁸F]acetyl hypofluorite (B1221730) ([¹⁸F]AcOF). beilstein-journals.org This reaction is typically followed by purification using High-Performance Liquid Chromatography (HPLC) to isolate the desired radiolabeled product with high radiochemical purity. beilstein-journals.org
Another strategy involves the nucleophilic substitution of a leaving group on a precursor molecule with [¹⁸F]fluoride. This is a common and efficient method for producing ¹⁸F-labeled radiopharmaceuticals. For example, a precursor such as a 4-formyl-3-fluorophenyltrifluoroborate potassium salt can be labeled with ¹⁸F in the presence of K¹⁸F/Kryptofix(2,2,2). google.com Such methods could be adapted for precursors of this compound to produce [¹⁸F]this compound.
Table 2: Precursors and Methods for Radiolabeling Phenylalanine Analogs
| Radiolabeled Analog | Precursor | Labeling Reagent/Method | Application | Reference |
| 4-borono-2-[¹⁸F]fluoro-L-phenylalanine | 4-borono-L-phenylalanine (BPA) | [¹⁸F]AcOF or [¹⁸F]F₂ (Electrophilic fluorination) | PET Imaging | beilstein-journals.org |
| ¹⁸F-labeled 4-formyl-phenylalanine derivative | 4-formyl-3-fluorophenyltrifluoroborate potassium salt | K¹⁸F/Kryptofix(2,2,2) (Nucleophilic fluorination) | PET Radiotracer Synthesis | google.com |
These synthetic methodologies underscore the adaptability of chemical synthesis to produce highly specialized derivatives of this compound tailored for advanced applications in chemical biology and nuclear medicine.
Chemical Incorporation via Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of chemical peptide synthesis, allowing for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. du.ac.inmasterorganicchemistry.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most prevalent approach due to its use of milder reaction conditions compared to the older Boc/Bzl (tert-butyloxycarbonyl/benzyl) method. masterorganicchemistry.comnih.gov The incorporation of this compound via SPPS requires careful consideration of its reactivity within the standard synthesis cycle.
The efficiency of the SPPS cycle, which consists of iterative deprotection and coupling steps, is critical for obtaining high yields of the target peptide. iris-biotech.de The presence of halogen substituents on the phenylalanine ring can influence the reactivity of the amino acid, potentially necessitating modifications to standard protocols.
Coupling: The formation of the amide bond is the central reaction in peptide synthesis. It involves the activation of the carboxylic acid group of the incoming Fmoc-protected amino acid. For halogenated amino acids, the choice of coupling reagent and reaction conditions is crucial to ensure complete acylation of the free amine on the resin-bound peptide.
Common coupling reagents used in SPPS include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress side reactions. researchgate.net Alternatively, phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient. peptide.com For sterically hindered or electronically deactivated amino acids, stronger coupling agents and extended reaction times may be required to drive the reaction to completion. iris-biotech.de Monitoring the reaction using a colorimetric test, such as the Kaiser test (ninhydrin test), is essential to confirm the absence of free primary amines before proceeding to the next step. iris-biotech.de
Deprotection: The removal of the temporary Nα-Fmoc protecting group is typically achieved using a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). altabioscience.com The deprotection mechanism involves a β-elimination reaction. altabioscience.com While generally robust, the efficiency of this step can be affected by the peptide sequence and the nature of the amino acids involved. In cases of slow or incomplete deprotection, alternative bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used, as it removes the Fmoc group much faster than piperidine. peptide.com Monitoring Fmoc release via UV spectroscopy provides a quantitative measure of deprotection efficiency and can also be used to estimate the resin loading capacity. iris-biotech.de
| SPPS Step | Standard Reagents | Potential Optimization for Halogenated Amino Acids | Monitoring Method |
| Coupling | DIC/HOBt, HATU, PyBOP | Use of stronger coupling agents (e.g., HATU), extended reaction times, double coupling. | Kaiser Test (Ninhydrin), TNBS Test. iris-biotech.de |
| Deprotection | 20% Piperidine in DMF | Extended deprotection time, use of stronger bases like DBU for difficult sequences. peptide.com | UV spectroscopy of the dibenzofulvene-piperidine adduct. iris-biotech.de |
| Cleavage | Trifluoroacetic acid (TFA) with scavengers | Standard protocols are generally effective. | Not applicable. |
Peptide mimetics are molecules that mimic the structure and function of natural peptides but possess improved properties such as enhanced stability or oral bioavailability. This compound is a key component in the synthesis of certain pharmacologically active peptide mimetics.
One notable example is its use in the development of dual cholecystokinin (CCK) receptor antagonists. Researchers at Johnson & Johnson identified a compound that acts as a dual antagonist for both CCK1 and CCK2 receptors, which required 3-bromo-4-fluoro-ʟ-phenylalanine for its synthesis. nih.gov The synthesis of the core amino acid itself can be achieved by reacting 3-bromo-4-fluorobenzaldehyde with N-acetylglycine to form an azalactone intermediate. nih.gov Subsequent asymmetric hydrogenation of this intermediate, for example using a ferrocene-based ligand like Me-BoPhoz, yields the desired N-acetyl-protected ʟ-phenylalanine derivative with high enantiomeric excess (94% ee). nih.gov This protected amino acid can then be incorporated into the larger peptide mimetic structure using the SPPS methods described above.
| Compound | Target Receptor | Significance of this compound | Reference |
| Compound 182 (Johnson & Johnson) | CCK1/CCK2 | The amino acid is an essential structural component for achieving dual antagonist activity with desirable pharmacological properties. | nih.gov |
Genetic Code Expansion for Site-Specific Protein Incorporation
Genetic code expansion enables the site-specific incorporation of ncAAs into proteins in living cells or in vitro systems. researchgate.net This powerful technique relies on the creation of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that functions independently of the host's endogenous translational machinery. nih.govmdpi.com The orthogonal tRNA is engineered to recognize a unique codon, typically a nonsense (stop) codon like the amber codon (UAG), while the orthogonal synthetase is evolved to specifically charge this tRNA with the desired ncAA. nih.gov
The successful incorporation of this compound requires an aminoacyl-tRNA synthetase (aaRS) that can distinguish it from canonical amino acids, particularly its close structural analogs L-phenylalanine and L-tyrosine. rsc.org The process begins with the selection of a suitable aaRS/tRNA pair from a different domain of life (e.g., an archaeal pair for use in E. coli) that does not cross-react with the host's components. mdpi.com
The synthetase's active site is then re-engineered through directed evolution or site-directed mutagenesis to accommodate the specific ncAA. A library of mutant synthetases is created and subjected to selection pressures. A typical selection process involves a positive selection, where cells survive only if they can incorporate the ncAA into a reporter protein (like a resistance gene or a fluorescent protein), and a negative selection, where cells that incorporate any canonical amino acid are eliminated. oregonstate.edu
For instance, a yeast suppressor tRNA(Phe)/phenylalanyl-tRNA synthetase pair has been used in E. coli to incorporate p-fluoro-phenylalanine at an amber stop codon. nih.gov While a specific orthogonal pair for this compound is not detailed in the provided search results, the development would follow these established principles. The larger bromine atom, in addition to the fluorine, would require specific modifications to the synthetase's binding pocket to achieve high fidelity and efficiency. The challenge lies in creating a binding pocket that accommodates the bromo- and fluoro-substituents while excluding the smaller, natural phenylalanine.
Cell-free protein synthesis (CFPS) systems are in vitro platforms that contain all the necessary machinery for transcription and translation, including ribosomes, tRNAs, and enzymes. mdpi.com These systems offer several advantages for incorporating ncAAs: the cell membrane is absent, allowing for the direct supply of the ncAA at high concentrations, and toxic proteins can be synthesized. mdpi.combiorxiv.org
CFPS is an ideal environment for testing newly engineered orthogonal aaRS/tRNA pairs and for producing proteins containing this compound. nih.gov In a typical CFPS reaction, a DNA template encoding the target protein (with an in-frame amber codon at the desired incorporation site) is added to the cell lysate along with the orthogonal aaRS, the orthogonal tRNA, and a supply of this compound. biorxiv.orgnih.gov The system then synthesizes the full-length protein with the ncAA incorporated at the specified position. Researchers have used E. coli-derived cell-free systems to study the incorporation of various modified phenylalanines, investigating how the size and hydrophobicity of the substituent on the phenyl ring affect incorporation efficiency. rsc.org
Enzymatic Ligation Techniques for Peptide and Protein Modification
Enzymatic ligation represents a third strategy for incorporating modified amino acids, offering high specificity and mild reaction conditions. This chemo- and regioselective method can be used to conjugate a chemically synthesized peptide containing this compound to a larger, recombinantly expressed protein or another peptide.
Enzymes such as sortases or butelases are used to catalyze the formation of a native peptide bond between two fragments. For example, Sortase A from Staphylococcus aureus recognizes a specific sorting signal (e.g., LPXTG) on one peptide and cleaves the bond between threonine and glycine. It then forms a new amide bond with an N-terminal glycine on a second peptide or protein.
To incorporate this compound using this method, a relatively short peptide containing this ncAA would first be synthesized via SPPS. This peptide would also be designed to include the recognition motif for the chosen ligase (e.g., an N-terminal glycine). This synthetic peptide could then be enzymatically ligated to a target protein that has been engineered to contain the corresponding recognition site (e.g., a C-terminal LPXTG tag). This approach combines the flexibility of chemical synthesis for creating the ncAA-containing fragment with the power of molecular biology for producing the larger protein component, enabling the creation of semi-synthetic proteins with precisely placed modifications.
Advanced Applications of 3 Bromo 4 Fluoro L Phenylalanine in Biochemical and Biophysical Investigations
Utilization as a Spectroscopic Probe for Protein Conformation and Dynamics Studies
The introduction of spectroscopically active probes into proteins is a cornerstone of modern biophysical chemistry. 3-Bromo-4-fluoro-L-phenylalanine, with its fluorine-19 (¹⁹F) nucleus, offers a powerful handle for non-invasive, real-time monitoring of protein behavior in solution.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications in Protein Folding and Interaction Analysis
Fluorine-19 NMR is an exceptionally sensitive technique for studying protein structure and dynamics. The ¹⁹F nucleus boasts a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals. Furthermore, the near-complete absence of fluorine in most biological systems ensures that the ¹⁹F NMR spectrum is free from background signals, allowing for the clear observation of the labeled protein. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, making it an exquisite reporter of conformational changes. nih.gov
When this compound is incorporated into a protein, the ¹⁹F NMR signal provides a direct window into the environment of that specific residue. Changes in protein folding, ligand binding, or protein-protein interactions will alter the local environment of the fluoro-aromatic side chain, resulting in a change in the ¹⁹F chemical shift. This allows researchers to monitor these processes from the perspective of a single, strategically placed residue. For instance, studies with other fluorinated phenylalanine analogs have demonstrated the ability of ¹⁹F NMR to track protein folding pathways and characterize intermediate states that are often difficult to detect with other methods.
Development of this compound as an Environmentally Sensitive Spectroscopic Reporter
The sensitivity of the ¹⁹F chemical shift to the local environment makes this compound an ideal candidate for development as an environmentally sensitive spectroscopic reporter. The polarity of the surrounding solvent, the proximity of other aromatic rings, and the formation of hydrogen bonds can all influence the ¹⁹F chemical shift. By incorporating this amino acid into different regions of a protein, researchers can map the local environment and its changes in response to various stimuli. Evidence from studies on 3-L-fluorophenylalanine and 4-L-fluorophenylalanine binding to the L-leucine specific receptor of Escherichia coli has shown protein-induced shifts in the ¹⁹F NMR spectrum, indicating its sensitivity to the protein binding environment. nih.gov
Role in Protein Engineering and Rational Design for Altered Functionality
The incorporation of unnatural amino acids is a powerful strategy in protein engineering to create proteins with novel or enhanced properties. This compound can be used to modulate protein stability, catalytic activity, and substrate specificity.
Modulation of Protein Stability and Catalytic Activity through Unnatural Amino Acid Inclusion
The introduction of halogen atoms can significantly impact protein stability. The incorporation of fluorinated amino acids can enhance thermal stability and resistance to proteolysis. nih.gov The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can alter the electrostatic and hydrophobic interactions within the protein core, leading to a more stable fold. nih.gov While specific data on this compound is limited, the general principles of halogenation suggest it could be used to fine-tune protein stability.
Similarly, the electronic properties of the halogenated phenyl ring can influence the catalytic activity of an enzyme. If this compound is incorporated into or near the active site, the altered electrostatic potential of the aromatic ring could affect substrate binding or the stabilization of transition states, thereby modulating the enzyme's catalytic efficiency. The synthesis of 3-bromo-4-fluoro-(S)-phenylalanine has been reported, highlighting its availability for such protein engineering studies. beilstein-journals.org
Investigation of Enzyme Substrate Specificity with Halogenated Phenylalanine Analogs
Understanding and engineering enzyme substrate specificity is a major goal in biotechnology. Halogenated phenylalanine analogs can be used to probe the active site of enzymes and investigate the structural and electronic requirements for substrate recognition. By systematically replacing native phenylalanine or tyrosine residues with analogs like this compound, researchers can assess the impact of steric bulk and electronic modifications on substrate binding and turnover. This approach provides valuable insights into the enzyme's mechanism and can guide the rational design of enzymes with altered or improved substrate specificity. For example, the study of phenylalanine ammonia-lyase has utilized site-directed mutagenesis to understand substrate preferences, a process that can be complemented by the incorporation of unnatural amino acids.
Development of Photoaffinity Labels and Bioconjugation Tools
The bromine atom in this compound provides a versatile handle for further chemical modifications, enabling its use in the development of photoaffinity labels and other bioconjugation tools. Photoaffinity labeling is a powerful technique to identify and characterize protein-ligand and protein-protein interactions. A photoreactive group can be attached to the amino acid, which, upon photoactivation, forms a covalent bond with interacting molecules in close proximity.
While direct examples of this compound in photoaffinity labeling are not prominent in the literature, the presence of the bromine atom allows for the potential attachment of photoreactive moieties through cross-coupling reactions. This would create a bifunctional amino acid that combines the spectroscopic reporting capabilities of the fluorine atom with the covalent cross-linking ability of the photoreactive group. This dual functionality would be highly advantageous for correlating structural dynamics with interaction mapping. The synthesis of other photoreactive amino acids, such as those starting from 3-(4-bromophenyl)-1-propanol, demonstrates the chemical feasibility of creating such tools.
Design and Synthesis of Photoactivatable Derivatives for Ligand-Receptor Interaction Mapping
The strategic design of photoactivatable amino acid derivatives is a cornerstone of chemical biology, enabling the elucidation of transient molecular interactions, such as those between a ligand and its receptor. The core principle of this technique, known as photoaffinity labeling, involves incorporating a photoreactive group into a molecule of interest. Upon photoactivation, typically with UV light, this group forms a highly reactive intermediate that can create a covalent bond with nearby molecules, thus permanently "tagging" interacting partners.
While direct examples for this compound are specific to proprietary research, the design principles for creating such derivatives are well-established. A common approach involves modifying the amino acid to include a photoreactive moiety like a benzophenone (B1666685) or a diazirine. For instance, a synthetic strategy could be modeled on the creation of other photoactivatable amino acids, such as p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine, which incorporates a benzophenone group. nih.gov
The synthesis of a photoactivatable this compound derivative would begin with the parent amino acid. The synthesis of this compound itself has been achieved by reacting 3-bromo-4-fluorobenzaldehyde (B1265969) with N-acetylglycine to yield an intermediate α-amidocinnamic acid. nih.govbeilstein-journals.org This intermediate then undergoes asymmetric hydrogenation, followed by enzymatic hydrolysis to produce the final (S)-enantiomer with high purity. nih.govbeilstein-journals.org To render this molecule photoactivatable, further chemical modification would be necessary, for example, by coupling a benzophenone-containing carboxylic acid to the amino group, assuming the amino acid is not intended for direct incorporation into a peptide sequence via its N-terminus. The resulting derivative could then be incorporated into a peptide or small molecule ligand to map its binding site on a target receptor.
Implementation of Click Chemistry in this compound-Tagged Biomolecules
Click chemistry refers to a class of reactions that are rapid, selective, high-yield, and biocompatible. lumiprobe.comnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable triazole linkage between two molecules. lumiprobe.comresearchgate.net This methodology is exceptionally suited for bioconjugation, allowing for the precise labeling of biomolecules in complex biological environments without interfering with native biochemical processes. medchem101.comfrontiersin.orgnih.gov
A biomolecule, such as a peptide or protein, can be "tagged" by metabolically or synthetically incorporating an unnatural amino acid like this compound. To make this tagged biomolecule amenable to click chemistry, one of the reactive partners—either an azide (B81097) or an alkyne—must be installed onto the amino acid. The bromine atom on the phenyl ring of this compound serves as a versatile chemical handle for this modification. For example, a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, could be employed to attach a terminal alkyne group at the position of the bromine atom.
Once the alkyne-modified this compound is incorporated into a biomolecule, it can be selectively reacted with a reporter molecule containing an azide group. This reporter could be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification, or another molecule of interest. medchem101.comresearchgate.net The high efficiency and bioorthogonality of the click reaction ensure that the label is attached only at the desired site, providing a powerful tool for tracking, isolating, and studying the function of the tagged biomolecule. nih.govfrontiersin.org
| Click Chemistry Component | Description | Advantages | Relevant Application |
| Bioorthogonal Groups | Azides and terminal alkynes. These groups are largely absent in biological systems and do not react with native functional groups. lumiprobe.comnih.gov | High selectivity, no cross-reactivity with biological molecules. lumiprobe.comnih.gov | Enables specific labeling in complex mixtures like cell lysates or live cells. frontiersin.org |
| Reaction Conditions | Typically occurs in aqueous solutions, at neutral pH, and at room temperature. nih.gov | Compatible with fragile biomolecules and physiological conditions. nih.govfrontiersin.org | Allows for the labeling of proteins and other biomolecules without denaturation. |
| Linkage | Forms a stable, covalent 1,2,3-triazole ring. lumiprobe.com | The resulting bond is inert and does not perturb the biomolecule's structure or function significantly. medchem101.com | Creates a permanent link between the biomolecule and a reporter tag for robust detection. |
Probing Protein-Ligand and Protein-Protein Interactions
The introduction of fluorinated amino acids into proteins is a powerful strategy for investigating their structure, stability, and interactions. nih.gov The fluorine and bromine atoms in this compound significantly alter the electronic properties of the phenyl ring, making it an effective probe for studying molecular interactions. nih.gov The high electronegativity of fluorine can modulate the electrostatic potential of the aromatic ring, influencing interactions such as cation-π, π-π, and dipole-dipole interactions that are critical for ligand recognition and the assembly of protein complexes. nih.govbiorxiv.org
By replacing a native phenylalanine with this compound at a specific site, researchers can assess the contribution of aromatic interactions to protein function. nih.gov If a particular interaction is critical for binding, its perturbation by the halogenated analog will lead to a measurable change in binding affinity. This approach has been widely used to validate and quantify aromatic interactions in various proteins, including ion channels and receptors. nih.govbiorxiv.org
Furthermore, the presence of the ¹⁹F atom provides a sensitive spectroscopic handle for Nuclear Magnetic Resonance (NMR) studies. anu.edu.au ¹⁹F NMR is a powerful technique for probing the local environment of the fluorinated amino acid. anu.edu.au Changes in the chemical shift of the ¹⁹F signal upon ligand binding or protein-protein interaction can provide detailed information about conformational changes and binding events, as the fluorine nucleus is highly sensitive to its immediate surroundings. anu.edu.aunih.gov This allows for site-specific monitoring of protein response to binding partners. anu.edu.au
Exploration of this compound as a Scaffold for Biochemical Probes
A scaffold in medicinal chemistry is a core molecular structure that serves as a foundation for the synthesis of a diverse range of compounds. This compound is an excellent scaffold for the development of sophisticated biochemical probes due to its unique combination of features. nih.govchemimpex.com It provides a trifunctional platform: the amino acid backbone for incorporation into peptides, the halogenated phenyl ring for tuning interactions and ¹⁹F NMR probing, and the bromine atom as a reactive handle for further derivatization. chemimpex.com
The bromine atom is particularly valuable, as it can be replaced or modified through various chemical reactions, most notably palladium-catalyzed cross-coupling reactions. This allows for the attachment of a wide array of functional groups to create highly specific probes. nih.gov For example, coupling a fluorescent dye can create a probe for fluorescence microscopy or polarization assays. researchgate.net Attaching a biotin molecule can generate an affinity probe for isolating binding partners. Furthermore, installing a photo-crosslinking group can produce a probe for irreversibly capturing interacting proteins. nih.gov
The development of such probes is essential for affinity-based labeling, where the probe consists of a ligand selective for a target, a reactive group, and a reporter tag. researchgate.net The this compound scaffold provides a robust starting point for designing such multi-component systems, enabling the creation of customized tools to investigate complex biological processes. nih.gov
| Scaffold Feature | Functionality | Application in Probe Design |
| Amino Acid Backbone | Allows for incorporation into peptides and proteins using standard synthesis methods. | Site-specific placement of the probe within a protein or peptide ligand. |
| 4-Fluoro-Phenyl Ring | Modulates electronic properties for probing interactions; provides a ¹⁹F NMR handle. | Tuning binding affinity; studying protein-ligand interactions via NMR spectroscopy. nih.govnih.gov |
| 3-Bromo-Atom | Serves as a versatile chemical handle for further synthetic modification (e.g., cross-coupling). | Attachment of reporter groups (fluorophores, biotin), cross-linkers, or other functional moieties. nih.gov |
Analytical and Structural Elucidation Methodologies for 3 Bromo 4 Fluoro L Phenylalanine Research
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is the cornerstone for the separation and purity assessment of 3-Bromo-4-fluoro-L-phenylalanine from reaction mixtures and for the quantification of its enantiomeric purity. High-performance liquid chromatography (HPLC) is the most prominent technique utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound. In its analytical capacity, reverse-phase HPLC (RP-HPLC) is typically used to determine the purity of a synthesized batch, often achieving purity levels greater than 95-99%. leyan.comsigmaaldrich.comachemblock.com While specific methods for this exact compound are proprietary and not always published, typical conditions can be inferred from methods used for closely related aromatic amino acids. researchgate.net
For analytical purposes, a C18 column is commonly employed, which separates compounds based on their hydrophobicity. The mobile phase generally consists of a mixture of an aqueous buffer (e.g., water with 0.1% acetic acid or formic acid) and an organic solvent, such as acetonitrile (B52724) or methanol. researchgate.netbeilstein-journals.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the target compound from any impurities. Detection is typically performed using a UV detector, often at a wavelength around 210-220 nm where the peptide bond and aromatic ring absorb, or at a higher wavelength (~260 nm) to specifically monitor the aromatic ring. researchgate.net
Preparative HPLC operates on the same principles but uses larger columns and higher flow rates to isolate larger quantities of the pure compound. This is a crucial step post-synthesis to obtain the high-purity material required for subsequent research applications. For instance, in the synthesis of radiolabeled compounds like 4-borono-2-[¹⁸F]fluoro-ʟ-phenylalanine, a related molecule, preparative HPLC was used to isolate the final product with a radiochemical purity exceeding 99%. beilstein-journals.org
Table 1: Illustrative HPLC Parameters for Purity Analysis of Phenylalanine Analogs
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Stationary phase for reverse-phase separation. |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | Acetonitrile | Organic component for eluting hydrophobic compounds. |
| Gradient | 5% to 95% B over 20 min | To elute compounds with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm and 260 nm | Detection of peptide backbone and aromatic ring. |
| Injection Volume | 10 µL | Standard volume for analytical injection. |
This table represents a typical, non-specific method for phenylalanine analogs, based on common laboratory practices. researchgate.net
Chiral Chromatography for Enantiomeric Purity Determination
For applications in biological systems, ensuring the enantiomeric purity of this compound is critical, as different enantiomers can have vastly different biological activities. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (ee) of the desired L-enantiomer.
In a key synthetic route for 3-bromo-4-fluoro-(S)-phenylalanine, an intermediate N-acetyl derivative was produced with a 94% ee via asymmetric hydrogenation. beilstein-journals.org Following enzymatic hydrolysis, which selectively acts on the L-enantiomer, the final product was obtained with an impressive ee of over 99%. beilstein-journals.org The determination of these ee values necessitates a reliable chiral separation method.
This can be achieved through two main HPLC-based approaches:
Direct Chiral HPLC: This uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to have different retention times. Columns like Crownpak CR(+) or teicoplanin-based Chirobiotic T have proven effective for separating various phenylalanine analogs. nih.gov
Indirect Chiral HPLC: This involves derivatizing the amino acid with a chiral reagent (e.g., Marfey's reagent) to form diastereomers. These diastereomers can then be separated on a standard achiral column, such as a C18 column.
Another powerful technique is chiral ligand-exchange chromatography, where a chiral ligand (like an amino acid) and a metal ion (like copper(II)) are added to the mobile phase, forming transient diastereomeric complexes with the analyte that can be separated on a conventional stationary phase.
Derivatization Methods for Enhanced Chromatographic Detection
To improve the sensitivity and selectivity of detection, especially at low concentrations, this compound can be chemically modified, or derivatized, prior to chromatographic analysis. This is particularly useful for fluorescence detection, which is significantly more sensitive than UV detection.
Common derivatization reagents for amino acids include:
o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives. This is a rapid and popular method for primary amino acids. jascoinc.com
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to form stable, fluorescent adducts. This makes it a versatile reagent for all amino acids. jascoinc.com
Dansyl Chloride: Reacts with the primary amino group to produce fluorescent sulfonamide adducts.
These derivatization reactions can be performed pre-column and are often automated in modern HPLC systems. The resulting fluorescent derivatives allow for quantification at much lower levels than would be possible with UV detection alone, which is crucial for trace-level analysis.
Spectroscopic Characterization Techniques Applied to this compound and its Derivatives
Following separation and purification, spectroscopic techniques are employed to confirm the chemical structure of the molecule unequivocally.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation and Dynamics
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecule's atomic connectivity and environment. While specific spectral data for this compound is not widely published, expected chemical shifts and couplings can be predicted based on the parent L-phenylalanine and related halogenated analogs. chemicalbook.comresearchgate.net
¹H NMR: This spectrum would confirm the presence of the amino acid backbone protons (α-H, β-H₂) and the aromatic protons. The aromatic region would be complex due to the substitution pattern. The protons on the benzene (B151609) ring would show characteristic splitting patterns (doublets, doublet of doublets) arising from coupling to each other and to the ¹⁹F nucleus.
¹³C NMR: This spectrum reveals the number of unique carbon atoms in the molecule. The positions of the carbonyl carbon (C=O), the α-carbon, the β-carbon, and the aromatic carbons would be identified. The aromatic carbon signals would be split due to coupling with the directly attached ¹⁹F nucleus (¹JCF) and, to a lesser extent, with more distant fluorine atoms.
¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. biophysics.org It provides a direct window into the electronic environment of the fluorine atom. The ¹⁹F chemical shift is highly sensitive to its surroundings, making it an excellent probe for studying interactions and conformational changes. researchgate.netcaymanchem.com A single resonance would be expected for the fluorine atom on the aromatic ring, with its chemical shift and coupling to nearby protons providing definitive structural confirmation.
Table 2: Predicted ¹H and ¹⁹F NMR Characteristics for this compound
| Nucleus | Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | α-H | ~4.0 | Doublet of Doublets (dd) | Coupled to the two β-protons. |
| ¹H | β-H₂ | ~3.2 | Multiplet (m) | Diastereotopic protons coupled to each other and the α-proton. |
| ¹H | Aromatic H | ~7.1 - 7.5 | Multiplets (m) | Complex pattern due to H-H and H-F coupling. |
| ¹⁹F | Ar-F | ~ -110 to -120 | Multiplet (m) | Chemical shift is sensitive to solvent and substitution. Coupled to adjacent aromatic protons. |
Predicted values are based on data for L-phenylalanine and other fluorinated aromatic compounds and serve as an illustration. chemicalbook.combiophysics.org
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry is used to determine the molecular weight of this compound with high accuracy and to confirm its structure through fragmentation analysis. The molecular weight of this compound is approximately 262.08 g/mol . sigmaaldrich.com
In electrospray ionization (ESI) mass spectrometry, the compound would typically be observed as the protonated molecular ion [M+H]⁺ at m/z ~263 or the deprotonated ion [M-H]⁻ at m/z ~261. High-resolution mass spectrometry can confirm the elemental composition by measuring the mass to within a few parts per million of the theoretical value.
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides a fingerprint that confirms the structure. For this compound, predictable fragmentation pathways include:
Loss of the carboxyl group as CO₂ (44 Da) or HCOOH (46 Da).
Loss of the entire amino acid side chain via cleavage of the Cα-Cβ bond.
Neutral loss of HBr from the aromatic ring.
Analysis of these fragments allows for the unambiguous confirmation of the compound's identity. Studies on similar halogen-substituted phenylalanines show that the nature of the halogen can influence fragmentation pathways and the relative abundance of ions. nih.govnih.gov
Table 3: Predicted Key Fragments in MS/MS Analysis of this compound ([M+H]⁺)
| Fragment m/z (Predicted) | Identity/Origin |
|---|---|
| 263/265 | [M+H]⁺ (Isotopic pattern due to Bromine) |
| 217/219 | [M+H - HCOOH]⁺ |
| 184/186 | [M+H - CO₂ - CHNH₂]⁺ (Iminium ion) |
| 120 | Phenylalanine iminium ion (if Br and F are lost) |
Predicted fragmentation based on common pathways for amino acids. The presence of both Bromine (⁷⁹Br/⁸¹Br) and Fluorine will create a unique isotopic signature. nist.govresearchgate.net
X-ray Crystallography for Solid-State Structure Determination (on derivatives/complexes)
Detailed structural information for derivatives of this compound has been obtained through single-crystal X-ray diffraction studies. A notable example is the crystal structure determination of N-(3-bromo-4-fluorophenyl)-N′-hydroxy-4-{[2-(4-methylphenyl)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide, a compound that incorporates the 3-bromo-4-fluorophenyl moiety. researchgate.net
The analysis of this derivative provides valuable data on how the 3-bromo-4-fluorophenyl group is oriented within a larger molecular framework and how it participates in intermolecular interactions. The crystallographic data reveals the precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state.
A summary of the crystallographic data for this derivative is presented in the table below. researchgate.net
| Parameter | Value |
| Chemical Formula | C18H17BrFN5O2 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 19.3571(8) |
| b (Å) | 13.4295(12) |
| c (Å) | 7.3036(5) |
| β (˚) | 93.372(5) |
| Volume (ų) | 1895.3(2) |
| Z | 4 |
| Temperature (K) | 293(2) |
| Radiation type | Mo Kα |
| Rgt(F) | 0.0407 |
| wRref(F2) | 0.0939 |
This structural information is instrumental for computational modeling studies, such as docking simulations, where a precise understanding of the ligand's conformation is critical for predicting its binding affinity to a biological target. The solid-state structure serves as a key reference point for validating and refining computational models.
Computational Approaches in the Study of 3 Bromo 4 Fluoro L Phenylalanine
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of molecules like 3-Bromo-4-fluoro-L-phenylalanine. DFT methods provide a robust framework for calculating various molecular properties by approximating the electron density of a system.
In a study on a related compound, p-Bromo-dl-phenylalanine, DFT calculations with the B3LYP method and a 6–311++G (d,p) basis set were employed to optimize the molecular geometry and calculate vibrational spectra. jetir.org Such calculations help in understanding the fundamental vibrations of the molecule. The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also determined using time-dependent DFT (TD-DFT). jetir.org The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity.
For this compound, DFT calculations can be used to map the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule. researchgate.net These maps are crucial for predicting sites susceptible to electrophilic and nucleophilic attack, thereby guiding the understanding of its chemical reactivity. researchgate.net Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about the delocalization of electrons and the stabilization energies associated with intramolecular interactions. jetir.org
The application of Conceptual DFT (CDFT) can further predict global reactivity descriptors, offering a deeper understanding of the compound's chemical behavior. researchgate.net These computational approaches provide a detailed description of the structural and electronic properties, which is invaluable for the rational design of new materials and pharmaceutical agents. researchgate.net
| Computational Method | Predicted Properties of Phenylalanine Analogs | Reference |
| DFT/B3LYP | Optimized geometry, vibrational frequencies, HOMO-LUMO energies | jetir.org |
| TD-DFT | Electronic absorption spectra | jetir.org |
| MEP Analysis | Electron density distribution, reactive sites | researchgate.net |
| NBO Analysis | Intramolecular interactions, charge delocalization | jetir.org |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interaction Studies
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide detailed insights into its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor.
MD simulations have been successfully employed to study the conformational dynamics of peptides containing modified amino acids. researchgate.net These simulations can reveal the preferred conformations of the molecule by exploring its potential energy surface over time. For fluorinated aromatic amino acids, specific force field parameters have been developed to be used with simulation packages like AMBER. nih.gov These parameters are crucial for accurately modeling the behavior of fluorine-containing proteins at an atomic level. nih.gov
Furthermore, MD simulations can be used to study the self-assembly of phenylalanine derivatives into nanostructures. For instance, simulations have been used to investigate the formation of peptide nanotubes from phenylalanine chains of different chirality. nih.gov These studies provide valuable information on the non-covalent interactions that drive the self-assembly process.
| Simulation Technique | Application for Phenylalanine Derivatives | Key Findings | Reference |
| Molecular Dynamics | Conformational analysis of trialanine | Characterization of peptide structure and dynamics in solution | researchgate.net |
| Molecular Dynamics | Development of force fields for fluorinated amino acids | Enables accurate modeling of fluorinated proteins | nih.gov |
| Molecular Dynamics | Self-assembly of phenylalanine nanotubes | Understanding the formation of helical nanostructures | nih.gov |
Molecular Docking and Ligand Binding Predictions Involving this compound Analogs
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to predict the binding mode and affinity of a small molecule ligand, such as an analog of this compound, to the active site of a target protein.
Studies have shown that phenylalanine analogs can bind to various receptors. For example, fluorescence and 19F NMR studies have demonstrated that 3-fluoro-L-phenylalanine and 4-fluoro-L-phenylalanine can bind to the L-leucine specific receptor of Escherichia coli. nih.gov Molecular docking could be used to model these interactions and identify the key residues involved in binding.
In the context of enzyme inhibition, molecular docking can be a powerful tool. For instance, docking studies have been used to understand the binding of aromatic compounds to the active site of enzymes like CYP2E1. nih.gov Such studies can reveal how phenylalanine residues within the active site contribute to the binding and orientation of the ligand. nih.gov For this compound, docking simulations could predict its potential to bind to various enzymatic targets, providing a starting point for experimental validation.
Quantitative Structure-Activity Relationship (QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be combined with docking to build predictive models for the biological activity of a series of compounds. nih.gov These models use the 3D structural information from docked conformations to correlate molecular properties with biological activity, which can then be used to design more potent analogs. nih.gov
| Computational Approach | Application in Ligand Binding | Outcome | Reference |
| Molecular Docking | Binding of aromatic compounds to CYP2E1 | Identification of key binding site residues | nih.gov |
| CoMFA/CoMSIA | 3D-QSAR of tetrahydrofuroyl-L-phenylalanine derivatives | Predictive models for VLA-4 antagonist activity | nih.gov |
| Experimental Binding Assay | Binding of fluorophenylalanines to L-leucine receptor | Determination of apparent dissociation constants | nih.gov |
Rational Design of this compound Derivatives Based on Computational Modeling
The insights gained from quantum chemical calculations, MD simulations, and molecular docking can be integrated into a rational design strategy for novel derivatives of this compound with desired properties. Computational modeling allows for the in silico screening of a large number of virtual compounds, saving time and resources compared to traditional synthesis and testing.
The process of rational design often begins with a lead compound, which in this case could be this compound. Based on the understanding of its structure-activity relationship (SAR) derived from computational and experimental data, modifications can be proposed to improve its efficacy, selectivity, or pharmacokinetic properties. For example, if docking studies suggest that a particular region of the molecule is involved in a crucial hydrogen bond with the target receptor, derivatives can be designed to enhance this interaction.
A successful example of rational design involves the synthesis of novel 4-aryl-3,4-dihydro-2H-1,4-benzoxazines as potential anticancer agents. mdpi.com In this study, a synthetic pathway was developed to create a series of compounds, and their structure-activity relationships were analyzed to identify key structural features that enhance potency. mdpi.com A similar approach could be applied to this compound, where computational models guide the selection of substituents and their positions on the phenyl ring to optimize interactions with a specific biological target.
By combining computational predictions with synthetic chemistry, a feedback loop can be established where newly synthesized compounds are tested, and the results are used to refine the computational models. This iterative process accelerates the discovery of new molecules with improved therapeutic potential.
Future Directions and Emerging Research Avenues for 3 Bromo 4 Fluoro L Phenylalanine
Expansion of the Genetic Code for Novel Biocatalytic and Biosensing Applications
The site-specific incorporation of 3-Bromo-4-fluoro-L-phenylalanine into proteins is made possible by the expansion of the genetic code. researchgate.netnih.govucsf.edu This involves the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a unique codon, typically a stop codon like UAG, and inserts the non-canonical amino acid at that specific site during protein translation. ucsf.edu This technique provides a powerful platform for engineering novel enzymes and biosensors.
Biocatalysis: The incorporation of unnatural amino acids can enhance the catalytic activity and stability of enzymes. nih.gov By strategically placing this compound within an enzyme's active site or at key structural locations, researchers can fine-tune its properties. The bromine and fluorine atoms can alter the local electronic environment and steric interactions, potentially leading to enzymes with novel catalytic functions or improved performance in non-natural environments. Phenylalanine derivatives are frequently utilized in enzyme engineering to enhance enzymatic activity and stability under harsh conditions, such as in the presence of organic solvents. portlandpress.com
Biosensing: The unique properties of this compound can be exploited to create novel biosensors. For example, a protein could be engineered to undergo a conformational change upon binding to a target molecule. If this compound is incorporated at a site that is sensitive to this change, the fluorine atom can serve as a ¹⁹F NMR probe to report on the binding event. This approach allows for the development of highly specific sensors for a wide range of analytes. While biosensors have been developed for L-phenylalanine itself, incorporating this synthetic derivative into the sensor protein could offer new detection modalities. insciences.orgresearchgate.netsciprofiles.comresearcher.life
Integration into Advanced Protein and Peptide Therapeutics (Focus on Research Tools and Mechanisms, not Clinical Outcomes)
While avoiding clinical outcomes, the integration of this compound serves as a powerful research tool for understanding the mechanisms of protein and peptide therapeutics. Its unique spectroscopic and chemical handles allow for detailed investigations into protein structure, dynamics, and interactions.
Structural Biology: The bromine atom in this compound is a heavy atom that can be used to solve the phase problem in X-ray crystallography. By incorporating this amino acid at specific sites, researchers can obtain high-resolution structures of proteins and protein-ligand complexes, providing crucial insights into their mechanisms of action.
¹⁹F NMR Spectroscopy: The fluorine atom provides a sensitive and specific probe for Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net Since ¹⁹F is not naturally abundant in biological systems, the signal from the incorporated amino acid is free from background noise. This allows for detailed studies of protein folding, conformational changes, and interactions with other molecules in a way that is not possible with conventional NMR techniques.
Exploration of New Bioconjugation Chemistries
The bromine atom on the phenyl ring of this compound is a versatile chemical handle for a variety of bioconjugation reactions. This allows for the site-specific attachment of a wide range of molecules to a protein, including fluorescent dyes, crosslinkers, and other probes.
Palladium-Catalyzed Cross-Coupling: The aryl bromide is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds under mild, biocompatible conditions. This enables the precise and efficient labeling of proteins with a diverse array of functional groups. For instance, a para-iodo-phenylalanine residue incorporated into a protein has been successfully labeled using a Suzuki-Miyaura cross-coupling reaction. nih.gov
| Reaction Type | Reactant | Bond Formed | Application |
| Suzuki-Miyaura Coupling | Boronic acid/ester | C-C | Attachment of aryl groups, fluorescent probes |
| Sonogashira Coupling | Terminal alkyne | C-C | Introduction of alkynes for click chemistry |
| Heck Coupling | Alkene | C-C | Formation of substituted alkenes |
| Buchwald-Hartwig Amination | Amine | C-N | Attachment of amine-containing molecules |
This table outlines potential bioconjugation reactions enabled by the bromo- functional group.
Development of Enhanced Spectroscopic Probes with this compound Scaffolds
Beyond its utility in ¹⁹F NMR, the this compound scaffold can be used to develop other types of spectroscopic probes for studying protein structure and function.
Vibrational Spectroscopy: The carbon-bromine and carbon-fluorine bonds have distinct vibrational frequencies that can be probed using Infrared (IR) or Raman spectroscopy. These vibrational probes are sensitive to the local environment and can report on changes in protein structure, hydration, and electric fields with high temporal and spatial resolution.
Fluorescent Probes: While this compound itself is not fluorescent, it can serve as a scaffold for the creation of environmentally sensitive fluorescent probes. Through the bioconjugation chemistries described above, fluorophores can be attached to the amino acid. The proximity of the fluorophore to the protein can lead to changes in its fluorescence properties in response to protein conformational changes or ligand binding. This allows for the development of custom-designed probes for specific applications.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques to confirm the structure and enantiomeric purity of 3-Bromo-4-fluoro-L-phenylalanine?
- Methodology :
- High-Performance Liquid Chromatography (HPLC) : Use chiral columns (e.g., Chiralpak® IA/IB) with a mobile phase of hexane:isopropanol (90:10, v/v) and UV detection at 254 nm to resolve enantiomers. Purity thresholds should exceed 95% based on HPLC integration .
- Nuclear Magnetic Resonance (NMR) : Employ NMR to verify fluorine substitution (δ ~ -115 to -120 ppm for aromatic fluorides) and NMR to confirm bromine/fluorine coupling patterns. Compare with reference spectra of analogous compounds (e.g., 4-Bromo-L-phenylalanine, CAS 24250-84-8) .
- Mass Spectrometry (MS) : Use ESI-MS in positive ion mode to validate molecular weight (expected [M+H] ~ 276.03 Da) .
Q. How should this compound be stored to prevent degradation?
- Methodology :
- Store at 0–6°C under inert gas (argon or nitrogen) to minimize oxidative decomposition. Lyophilized powders are stable for >12 months when sealed in amber vials with desiccants. Avoid repeated freeze-thaw cycles .
- For short-term use (≤1 month), dissolve in DMSO (10 mM aliquots) and store at -20°C. Confirm stability via HPLC before use in critical experiments .
Q. What synthetic routes are commonly used to prepare halogenated phenylalanine derivatives like this compound?
- Methodology :
- Boc-Protected Synthesis : Start with L-phenylalanine, introduce bromine via electrophilic aromatic substitution (e.g., NBS in DCM), followed by fluorination using Selectfluor® under anhydrous conditions. Final deprotection with TFA yields the target compound. Monitor regioselectivity via NMR .
- Enzymatic Resolution : Racemic mixtures (DL-forms) can be resolved using immobilized penicillin acylase to isolate the L-enantiomer. Validate enantiomeric excess (ee) via chiral HPLC .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when bromine and fluorine substituents cause unexpected splitting patterns?
- Methodology :
- Perform 2D NMR (e.g., - HMBC) to differentiate between scalar coupling and through-space interactions. Use deuterated solvents (DMSO-d) to reduce signal broadening. Compare with structurally characterized analogs (e.g., 3-Fluoro-L-tyrosine, CAS 403-90-7) .
- Computational Modeling : Optimize geometry using DFT (B3LYP/6-311+G**) to predict coupling constants and verify experimental observations .
Q. What strategies improve yields in Suzuki-Miyaura cross-coupling reactions involving this compound-derived boronic esters?
- Methodology :
- Boronic Acid Preparation : Convert the bromide to a boronic ester via Miyaura borylation (Pd(dppf)Cl, bis(pinacolato)diboron). Purify intermediates using silica gel chromatography (hexane:EtOAc 3:1) .
- Coupling Optimization : Use Pd(OAc)/SPhos catalyst system with KPO base in THF:HO (4:1). Monitor reaction progress by TLC (R ~0.5 in 1:1 hexane:EtOAc). Typical yields range from 60–75% .
Q. How can researchers address low incorporation efficiency of this compound in solid-phase peptide synthesis (SPPS)?
- Methodology :
- Side-Chain Protection : Use tert-butyloxycarbonyl (Boc) for the amino group and orthogonal protection (e.g., Trt for bromine/fluorine) to minimize steric hindrance during coupling .
- Coupling Reagents : Employ HATU/DIPEA in DMF for efficient activation. Double coupling (2 × 30 min) improves incorporation rates. Confirm completion via Kaiser test .
- Post-Synthesis Analysis : Cleave peptides with TFA/TIS/HO (95:2.5:2.5), purify via RP-HPLC (C18 column, 0.1% TFA in HO/MeCN), and characterize by MALDI-TOF MS .
Data Contradiction Analysis
Q. How should discrepancies in melting points (mp) between synthesized batches be investigated?
- Methodology :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (e.g., mp 262–263°C for 4-Bromo-DL-phenylalanine, CAS 14091-15-7) to identify impurities .
- Recrystallization : Repurify using EtOH:HO (7:3) and compare DSC thermograms with literature values (e.g., 4-Bromo-L-phenylalanine, CAS 24250-84-8) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
